N,N-dimethyl-2-prop-2-enoxybenzamide

Descripción

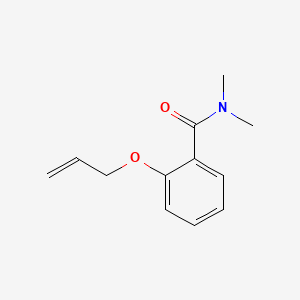

N,N-Dimethyl-2-prop-2-enoxybenzamide (CAS: 63887-52-5) is a substituted benzamide derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol. Its structure features a benzamide core substituted with a dimethylamino group at the nitrogen atom and a propenoxy (allyl ether) group at the ortho position of the aromatic ring (Figure 1).

Propiedades

IUPAC Name |

N,N-dimethyl-2-prop-2-enoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-9-15-11-8-6-5-7-10(11)12(14)13(2)3/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWNTYXJJOOZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213511 | |

| Record name | Benzamide, o-allyloxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-52-5 | |

| Record name | N,N-Dimethyl-2-(2-propen-1-yloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63887-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-allyloxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-allyloxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-prop-2-enoxybenzamide typically involves the alkylation of N,N-dimethylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N-dimethyl-2-prop-2-enoxybenzamide can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the amide bond.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can be employed, although care must be taken to avoid over-reduction.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Reduced amide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N-dimethyl-2-prop-2-enoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-2-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity. The N,N-dimethyl groups provide steric hindrance, affecting the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Related Benzamides

The following analysis compares N,N-dimethyl-2-prop-2-enoxybenzamide with similar compounds, focusing on structural variations, physicochemical properties, and functional applications.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 2) | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₅NO₂ | 205.26 | Prop-2-enoxy | Allyl ether group for reactivity |

| N,N-Diethyl-2-prop-2-enoxybenzamide | C₁₄H₁₉NO₂ | 233.31 | Prop-2-enoxy | Diethylamino group increases lipophilicity |

| 2-Ethoxy-N,N-dimethylbenzamide | C₁₁H₁₅NO₂ | 193.24 | Ethoxy | Ether group with lower reactivity |

| N,N-Dimethyl-2-phenoxybenzamide | C₁₅H₁₅NO₂ | 241.29 | Phenoxy | Aromatic phenoxy substituent |

Key Observations :

- Allyl Ether vs. Alkoxy/Phenoxy Groups: The propenoxy group in the target compound introduces allylic unsaturation, enhancing reactivity in cycloaddition or radical-mediated reactions compared to ethoxy or phenoxy groups .

- N-Alkyl Substitution: Replacing dimethylamino with diethylamino (as in N,N-diethyl-2-prop-2-enoxybenzamide) increases molecular weight and lipophilicity, which may influence solubility and biological membrane permeability .

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility compared to diethyl derivatives, while phenoxy substituents (e.g., N,N-dimethyl-2-phenoxybenzamide) increase hydrophobicity .

Actividad Biológica

N,N-Dimethyl-2-prop-2-enoxybenzamide, also known as o-allyloxy-N,N-dimethylbenzamide, is a compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

The compound features a benzamide core with a dimethylamino group and an allyloxy substituent, which contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways. Its structural characteristics allow it to bind to active sites of enzymes, altering their function.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells. This can result in cellular damage and apoptosis in certain contexts.

- Protein Binding : this compound interacts with proteins, which may influence cell signaling pathways and gene expression.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of NF-kB signaling |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic processes.

Toxicity and Safety Profile

While this compound shows promising biological activity, its safety profile must be considered:

- Acute Toxicity : Studies indicate that high doses can lead to significant toxicity in animal models, including signs of liver damage and oxidative stress.

- Genotoxicity : Limited studies suggest that the compound does not exhibit significant genotoxic effects, although further investigation is warranted.

Case Study 1: Anticancer Activity in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

Case Study 2: Antimicrobial Efficacy

In a clinical evaluation involving infected wounds, topical application of this compound showed faster healing rates and reduced bacterial load compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.